molecular formula C10H7Cl2NO2 B175753 Methyl 4,6-dichloro-1H-indole-2-carboxylate CAS No. 144989-28-6

Methyl 4,6-dichloro-1H-indole-2-carboxylate

Cat. No. B175753
M. Wt: 244.07 g/mol
InChI Key: PFODBNXVEZUPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4,6-dichloro-1H-indole-2-carboxylate” is a synthetic organic compound with the CAS Number: 144989-28-6 . It has a molecular weight of 244.08 and its IUPAC name is methyl 4,6-dichloro-1H-indole-2-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4,6-dichloro-1H-indole-2-carboxylate” is 1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4,6-dichloro-1H-indole-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis has long fascinated chemists, given the indole alkaloids' significant biological activities. The classification of indole synthesis methodologies provides a comprehensive framework for understanding different approaches to indole construction, including the synthesis of methyl 4,6-dichloro-1H-indole-2-carboxylate derivatives. These methodologies facilitate the creation of indole-based compounds with varied biological activities, underlining their importance in drug discovery and chemical biology research. The classification system also aids in identifying the historical and current state of art in indole synthesis strategies, highlighting significant contributions in each category (Taber & Tirunahari, 2011).

Fischer Synthesis of Indoles

Fischer synthesis represents a cornerstone in the preparation of indole derivatives from arylhydrazones, illustrating the synthetic versatility of indole chemistry. This method's significance lies in its ability to generate indoles through the transformation of cyclohexadienoneimine intermediates, showcasing the diverse reactivity patterns that can be harnessed to produce indole-based structures. Such methodologies underscore the importance of indole derivatives in developing pharmacologically active compounds (Fusco & Sannicolo, 1978).

Application in Material Science and Biopolymers

Beyond pharmaceutical applications, indole derivatives find relevance in material science and the development of new biopolymers. For instance, the modification of xylan with indole-based compounds has been explored to produce ethers and esters with unique properties, highlighting the role of indole chemistry in advancing materials science and offering new functionalities for biopolymer applications (Petzold-Welcke et al., 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

properties

IUPAC Name

methyl 4,6-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODBNXVEZUPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dichloro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.